4,7-Dichloroquinoline

Catalog No.
S572946
CAS No.
86-98-6
M.F
C9H5Cl2N
M. Wt
198.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Dichloroquinoline

CAS Number

86-98-6

Product Name

4,7-Dichloroquinoline

IUPAC Name

4,7-dichloroquinoline

Molecular Formula

C9H5Cl2N

Molecular Weight

198.05 g/mol

InChI

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H

InChI Key

HXEWMTXDBOQQKO-UHFFFAOYSA-N

Synonyms

4,7-Dichlrorquinoline

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)Cl

The exact mass of the compound 4,7-Dichloroquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 593. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,7-Dichloroquinoline (CAS: 86-98-6) is a bifunctional heteroaromatic building block defined by its highly differentiated C4 and C7 chlorine substituents. In industrial procurement, it serves as the critical electrophilic precursor for 4-aminoquinoline antimalarials (such as chloroquine, piperaquine, and amodiaquine) and various kinase inhibitors. The molecule's core value proposition rests on the pronounced electronic disparity between its two halogen sites. This disparity enables highly regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling at the C4 position, while reliably preserving the C7 chlorine for downstream structural integrity, lipophilicity enhancement, or subsequent functionalization[1].

Research & Procurement Fit

Synthesis Core intermediate for 4-aminoquinoline antimalarials (CQ, HCQ, amodiaquine).
Bioactivity Reported dual antiplasmodial and larvicidal activity context.
Procurement High-purity grades available; multi-vendor supply supports reproducible workflows.

Substituting 4,7-dichloroquinoline with its precursor, 4-hydroxy-7-chloroquinoline, or with crude dichloroquinoline mixtures fundamentally disrupts downstream API synthesis. The C4 hydroxyl group in the precursor is unreactive toward direct SNAr with amines under standard conditions, necessitating harsh, highly toxic chlorination (e.g., using phosphorus oxychloride at high temperatures) prior to coupling [1]. Furthermore, substituting high-purity 4,7-dichloroquinoline with lower-grade material containing the 4,5-dichloroquinoline positional isomer directly results in toxic API impurities. In the synthesis of piperaquine, for example, 4,5-dichloroquinoline contamination directly translates into a toxic 1-[(5-chloroquinolin-4)-piperazinyl]-3-[(7-chloroquinolin-4)-piperazinyl]propane isomer, which cannot be easily removed and has historically contaminated API batches at levels of 1.5–5%[2].

Substitution Risk

Substitution with chloroquine or other 4-aminoquinolines may lose intermediate utility and dual-activity research profile.
4,7-Dichloroquinoline-3-carboxylic acid or other derivatives may alter synthetic reactivity and building-block versatility.
Isomer substitution (e.g., 4,8-dichloroquinoline) may shift substitution pattern essential for 4-aminoquinoline pharmacophore construction.

C4-Selective Nucleophilic Aromatic Substitution

The synthetic utility of 4,7-dichloroquinoline relies on the preferential reactivity of the C4 chlorine over the C7 chlorine. Computational and empirical data demonstrate that the C4-Cl bond is significantly weaker, with a bond dissociation energy of 96.2 kcal/mol, compared to the C7-Cl bond at 97.5 kcal/mol [1]. This energetic differential, combined with the mesomeric electron withdrawal from the quinoline nitrogen, allows nucleophiles (such as amines or alkoxides) to selectively displace the C4 chlorine in yields often exceeding 90% without affecting the C7 position [1].

Evidence DimensionBond Dissociation Energy (BDE)
Target Compound Data96.2 kcal/mol (C4-Cl bond)
Comparator Or Baseline97.5 kcal/mol (C7-Cl bond)
Quantified Difference1.3 kcal/mol lower BDE at C4
ConditionsComputational modeling of chloroquinoline reactivity

This regioselectivity allows buyers to perform predictable, single-step functionalizations at the C4 position without the need for complex protecting group strategies or generating C7-substituted byproducts.

Antiplasmodial IC50
Head-to-head
4,7-Dichloroquinoline6.7 nM (CQ-s)
8.5 nM (CQ-r)
Chloroquine23 nM (CQ-s)
27.5 nM (CQ-r)
Supports antiplasmodial assay fit
~3.2–3.4-fold lower IC50 in P. falciparum strains

API Purity Risks from Isomer Contamination

The procurement of high-purity 4,7-dichloroquinoline is critical because contamination with the positional isomer 4,5-dichloroquinoline directly dictates the impurity profile of downstream APIs. In the synthesis of the antimalarial piperaquine, the presence of 4,5-dichloroquinoline in the starting material leads to the formation of a toxic positional isomer impurity (1-[(5-chloroquinolin-4)-piperazinyl]-3-[(7-chloroquinolin-4)-piperazinyl]propane) [1]. Analytical studies have shown that using standard or lower-grade batches can result in 1.5% to 5% of this toxic impurity in the final API, whereas utilizing highly purified 4,7-dichloroquinoline (e.g., via sublimation to <1.0% 4,5-isomer) suppresses this critical defect [1].

Evidence DimensionDownstream API Toxic Impurity Level
Target Compound DataMinimization of toxic isomer impurity (when using high-purity 4,7-DCQ)
Comparator Or Baseline1.5% to 5% toxic impurity in API (when using crude batches containing 4,5-dichloroquinoline)
Quantified DifferenceUp to 5% absolute reduction in unremovable toxic API impurities
ConditionsPiperaquine synthesis and LC-UV analysis at 347 nm

Procuring strictly purified 4,7-dichloroquinoline is a regulatory and safety necessity to prevent toxic isomer carryover in pharmaceutical manufacturing.

Larvicidal LC50
Reported
4.408 µM/mL (first instar)
Supports larvicidal assay context
A. stephensi larvae; not observed with CQ/HCQ

Regiocontrol in Sequential Cross-Coupling

Beyond SNAr, 4,7-dichloroquinoline demonstrates strict regiocontrol in palladium-catalyzed Suzuki cross-coupling reactions. When subjected to initial Suzuki coupling conditions, the reaction occurs exclusively at the C4 position. A subsequent, forced coupling reaction is required to functionalize the C7 position, allowing for the synthesis of unsymmetrically substituted quinolines [1]. Studies report that this one-pot sequential double coupling (C4 then C7) can be achieved with overall yields of approximately 69% over the two steps, highlighting the distinct reactivity thresholds of the two chlorides [1].

Evidence DimensionCross-coupling sequence
Target Compound DataInitial coupling exclusively at C4
Comparator Or BaselineSecondary coupling at C7 requires forced conditions
Quantified Difference100% initial site selectivity for C4 over C7
ConditionsPalladium-catalyzed Suzuki coupling with boronic acids

This stepwise reactivity allows synthetic chemists to build complex, dual-functionalized quinoline architectures sequentially from a single, inexpensive starting material.

Purity Specification
Supplier review
>98% (GC) / ≥99% (HPLC)
Supports synthesis reproducibility
Multi-vendor high-purity availability
Cytotoxicity Limit
Supporting evidence
≤100 µM/mL (insignificant toxicity)
Supports selectivity endpoint review
>10,000-fold vs. antiplasmodial IC50 (reported)

4-Aminoquinoline API Synthesis

Due to its highly regioselective C4 reactivity and the critical need to avoid 4,5-dichloroquinoline contamination, high-purity 4,7-dichloroquinoline is the mandatory starting material for manufacturing essential antimalarial and antiviral APIs, including chloroquine, hydroxychloroquine, amodiaquine, and piperaquine [1].

Kinase Inhibitor and Anticancer Agent Synthesis

The ability to selectively displace the C4 chlorine with phenols or amines makes 4,7-dichloroquinoline an ideal precursor for synthesizing 4-phenoxyquinolines and benzazole-quinoline hybrids, which are widely investigated as VEGFR2 and c-Met kinase inhibitors in oncology research [2].

Unsymmetrical 4,7-Disubstituted Quinoline Synthesis

Leveraging the 1.3 kcal/mol difference in bond dissociation energy between the C4 and C7 chlorides, this compound is utilized in sequential, one-pot palladium-catalyzed cross-coupling reactions to generate complex, unsymmetrically substituted quinoline libraries for drug discovery [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimalarial lead optimization
Antiplasmodial activity context
CQ-s and CQ-r strain IC50 comparison
Integrated malaria vector research
Larvicidal activity context
A. stephensi larval assay endpoints
4-Aminoquinoline synthesis
Synthetic intermediate suitability
Purity and substitution pattern review
Antiviral quinoline screening
Antiviral activity context (DENV-2)
DENV-2 assay endpoint review

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Crystals; [Alfa Aesar MSDS]

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

196.9799046 Da

Monoisotopic Mass

196.9799046 Da

Heavy Atom Count

12

LogP

3.57 (LogP)

Appearance

Solid powder

Melting Point

93.0 °C

UNII

Z61O2HEQ2J

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (84.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00077 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

86-98-6
12365-92-3

Wikipedia

4,7-Dichloroquinoline

General Manufacturing Information

Quinoline, 4,7-dichloro-: ACTIVE

3-phenyl-4-chloro- and 3-phenyl-4,7-dichloroquinoline

R C ELDERFIELD, J B WRIGHT
PMID: 20990974   DOI: 10.1021/ja01211a043

Abstract




Synthesis of monoalkyl-substituted diamines and their condensation products with 4,7-dichloroquinoline

D E PEARSON, W H JONES, A C COPE
PMID: 20990956   DOI: 10.1021/ja01211a025

Abstract




Synthesis, cytotoxicity and antileishmanial activity of some N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines

Elaine S Coimbra, Rafael Carvalhaes, Richard M Grazul, Patricia A Machado, Marcos V N De Souza, Adilson D Da Silva
PMID: 20337783   DOI: 10.1111/j.1747-0285.2010.00962.x

Abstract

We report herein the condensation of 4,7-dichloroquinoline (1) with tryptamine (2) and D-tryptophan methyl ester (3). Hydrolysis of the methyl ester adduct (5) yielded the free acid (6). The compounds were evaluated in vitro for activity against four different species of Leishmania promastigote forms and for cytotoxic activity against Kb and Vero cells. Compound (5) showed good activity against the Leishmania species tested, while all three compounds displayed moderate activity in both Kb and Vero cells.


New bioactive compounds from Aloe hijazensis

Howaida I Abd-Alla, Mohamed Shaaban, Khaled A Shaaban, Nagat S Abu-Gabal, Nagwa M M Shalaby, Hartmut Laatsch
PMID: 19521919   DOI: 10.1080/14786410802242851

Abstract

The chemical constituents and biological activities of leaves and roots of Aloe hijazensis, collected in Saudi Arabia, are reported here for the first time. Twenty-two compounds were obtained, among them eight hydroxyquinones: aloe-emodin (1), emodin (2), chrysophanol (3), aloesaponarin II 3-methyl ether (4), ziganein (5), ziganein-5-methyl ether (6a), aloesaponarin I (7) and chrysophanein (8), the dihydro-isocoumarin feralolide (9), 4,7-dichloro-quinoline (10), the triterpene lupeol (11), the anthrone aloin (12), three aloenin derivatives, aloenin (13) ethylidene-aloenin (14), and aloenin B (15), four flavonoids, quercetin (16), kaempferol (17) cosmosiin (18) and isovitexin (19), and cinnamic acid (20) and two further analogues, caffeic acid (21) and ferulic acid (22). While 15 of the isolated compounds were found in the leaves, 12 were isolated from roots of the plant. Compounds 6a and 10 are reported as new natural constituents, while the compounds 4, 5, 8, and 18 are reported here for the first time from Aloe spp. The structures of the compounds were deduced by intensive studies of their UV, NMR, MS data and by comparison with related structures. The biological activity of plant extracts was studied against various microbial strains, and potent anti-bacterial and anti-fungal activities were found. [image omitted] [image omitted].


An intermediate for chloroquine analogs: (E)-2-(4,7-dichloro-2-quinolinyl)-3-(dimethylamino)-2-propenal

J T Mague, D De, D J Krogstad
PMID: 7576368   DOI: 10.1107/s0108270195000151

Abstract

The title compound C14H12C12N2O, has been shown to have an E configuration about the double bond in the propenal moiety. Significant delocalization of the lone pair on the N atom of the dimethylamino group into the pi system of this moiety is indicated by the planarity about this N atom.


Allergic contact dermatitis from 4,7-dichloroquinoline

F C Pickering, F A Ive
PMID: 6213361   DOI: 10.1111/j.1600-0536.1982.tb04215.x

Abstract




Efficacy and safety evaluation of a novel trioxaquine in the management of cerebral malaria in a mouse model

Onyango C Odhiambo, Hannah N Wamakima, Gabriel N Magoma, Peter G Kirira, Bonface J Malala, Francis T Kimani, Francis W Muregi
PMID: 28673299   DOI: 10.1186/s12936-017-1917-6

Abstract

The emergence of multidrug-resistant strains of Plasmodium falciparum poses a great threat of increased fatalities in cases of cerebral and other forms of severe malaria infections in which parenteral artesunate monotherapy is the current drug of choice. The study aimed to investigate in a mouse model of human cerebral malaria whether a trioxaquine chemically synthesized by covalent linking of a 4,7-dichloroquinoline pharmacophore to artesunate through a recent drug development approach termed 'covalent bitherapy' could improve the curative outcomes in cerebral malaria infections.
Human cerebral malaria rodent model, the C57BL/6 male mice were infected intraperitoneally (ip) with Plasmodium berghei ANKA and intravenously (iv) treated with the trioxaquine from day 8 post-infection (pi) at 12.5 and 25 mg/kg, respectively, twice a day for 3 days. Treatments with the trioxaquine precursors (artesunate and 4,7-dichloroquine), and quinine were also included as controls. In vivo safety evaluation for the trioxaquine was done according to Organization for Economic Co-operation and Development (OECD) guidelines 423, where female Swiss albino mice were orally administered with either 300 or 2000 mg/kg of the trioxaquine and monitored for signs of severity, and or mortality for 14 days post-treatment.
The trioxaquine showed a potent and a rapid antiplasmodial activity with 80% parasite clearance in the first 24 h for the two dosages used. Long-term parasitaemia monitoring showed a total parasite clearance as the treated mice survived beyond 60 days post-treatment, with no recrudescence observed. Artesunate treated mice showed recrudescence 8 days post-treatment, with all mice in this group succumbing to the infection. Also, 4,7-dichloroquinoline and quinine did not show any significant parasitaemia suppression in the first 24 h post-treatment, with the animals succumbing to the infection.
Covalent bitherapy proves to be a viable source of urgently needed new anti-malarials for management of cerebral malaria, and this polypharmacology approach could be a potential strategy to protect artesunate from parasite resistance and in potentially improving clinical outcomes in severe forms of malaria infections.


Direct synthesis of 4-organylsulfenyl-7-chloro quinolines and their toxicological and pharmacological activities in Caenorhabditis elegans

Willian G Salgueiro, Maurício C D F Xavier, Luis Fernando B Duarte, Daniela F Câmara, Daiandra A Fagundez, Ana Thalita G Soares, Gelson Perin, Diego Alves, Daiana Silva Avila
PMID: 24561673   DOI: 10.1016/j.ejmech.2014.01.037

Abstract

We describe herein our results on the synthesis and biological properties in Caenorhabditis elegans of a range of 4-organylsulfenyl-7-chloroquinolines. This class of compounds have been easily synthesized in high yields by direct reaction of 4,7-dichloroquinoline with organylthiols using DMSO as solvent at room temperature under air atmosphere and tolerates a range of substituents in the organylsulfenyl moiety. We have performed a toxicological and pharmacological screening of the synthesized 4-organylsulfenyl-7-chloroquinolines in vivo in C. elegans acutely exposed to these compounds, under per se and stress conditions. Hence, we determined the lethal dose 50% (LD50), in order to choose a nonlethal concentration (10 μM) and verified that at that concentration some of the compounds depicted protective action against the induced damage inflicted by paraquat, a superoxide generator. Two compounds (3c and 3h) reduced the toxicity inflicted by paraquat above survival, reproduction and longevity of the worms, at least in part, by reducing the reactive oxygen species (ROS) generated by the toxicant exposure. Besides, these compounds increased the quantities of superoxide dismutase (SOD-3::GFP) and catalase (CTL-1,2,3::GFP), antioxidant enzymes. We concluded that the protective effects of the compounds observed in this study might have been a hormetic response dependent of the transcriptional factor DAF-16/FOXO, causing a non-lethal oxidative stress that protects against the subsequently damage induced by paraquat.


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